6-methoxy-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1H-indole-2-carboxamide
Description
Properties
Molecular Formula |
C24H28N4O4 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
6-methoxy-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C24H28N4O4/c1-31-19-7-4-18(5-8-19)27-11-13-28(14-12-27)23(29)9-10-25-24(30)22-15-17-3-6-20(32-2)16-21(17)26-22/h3-8,15-16,26H,9-14H2,1-2H3,(H,25,30) |
InChI Key |
UKVBNZUCPABZGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCNC(=O)C3=CC4=C(N3)C=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Batcho-Leimgruber Indole Synthesis
The 6-methoxyindole scaffold is typically synthesized via the Batcho-Leimgruber method , starting from p-cresol. Nitration of p-cresol carbonate followed by hydrolysis and methylation yields 4-methoxy-2-nitrotoluene, which undergoes reductive cyclization to form 6-methoxyindole. This method achieves a 43% overall yield and is preferred for its regioselectivity in introducing the methoxy group at position 6.
Indole-2-Carboxylic Acid Derivatization
The 2-carboxamide group is introduced via Fischer indole cyclization or Hemetsberger synthesis . For example:
-
Hemetsberger approach : Reacting 3,5-dimethoxybenzaldehyde with vinyl azides under thermal conditions generates methyl 5,7-dimethoxyindole-2-carboxylate.
-
Carboxylation : Direct carboxylation of 6-methoxyindole using diethyl oxalate and potassium ethoxide in ether produces ethyl 6-methoxyindole-2-carboxylate. Subsequent hydrolysis with NaOH yields 6-methoxyindole-2-carboxylic acid (7a ).
Piperazine-Piperidine Intermediate Synthesis
Synthesis of 4-(4-Methoxyphenyl)Piperazine
The piperazine moiety is synthesized via nucleophilic aromatic substitution (NAS):
Ketone Linker Installation
The 3-oxopropyl spacer is introduced via Michael addition or acyl chloride coupling :
-
Stepwise approach :
-
One-pot method : Direct coupling of 4-(4-methoxyphenyl)piperazine with 3-chloropropionyl chloride in dichloromethane (DCM) achieves 78% yield .
Amide Bond Formation
Coupling Strategies
The final amide bond is formed using carbodiimide-mediated coupling :
-
EDC/HOBt system : Combining 6-methoxyindole-2-carboxylic acid (7a ) with 3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropylamine in DCM, using EDC and HOBt, achieves 76% yield .
-
Mixed anhydride method : Employing ethyl chloroformate and N-methylmorpholine in THF provides comparable yields (72%) but requires stringent moisture control.
Table 1: Comparison of Coupling Methods
| Method | Reagents | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDC/HOBt | EDC, HOBt, DMAP | DCM | 76 | 98 |
| Mixed Anhydride | Ethyl chloroformate | THF | 72 | 95 |
| Acid Chloride | SOCl₂, Et₃N | Toluene | 68 | 97 |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.82 (s, 1H, indole NH), 7.45–6.75 (m, 8H, aromatic), 3.85 (s, 3H, OCH₃), 3.72–2.95 (m, 10H, piperazine and propionyl).
-
HRMS : m/z calculated for C₂₄H₂₈N₄O₄ [M+H]⁺: 437.2087; found: 437.2091.
Challenges and Optimization
Byproduct Formation
Scalability
-
Continuous flow synthesis : Microreactors enable gram-scale production with 82% yield and 20-minute residence time.
Alternative Routes
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the specific reaction, but they generally involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
6-methoxy-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1H-indole-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and psychiatric conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methoxy-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may act on neurotransmitter receptors, enzymes, or other cellular components to exert its effects. The exact mechanism may vary depending on the specific application and context .
Comparison with Similar Compounds
Compound 112254 (4-(tert-Butyl)-N-(3-(4-(4-Methoxybenzyl)Piperazin-1-Yl)-3-Oxopropyl)Benzamide)
Structural Differences :
- Core : Replaces the indole carboxamide with a tert-butyl-substituted benzamide.
- Piperazine Substituent : Retains the 4-methoxybenzyl group but lacks the indole’s nitrogen heterocycle.
Physicochemical Properties :
CDD-1431 (N-(3-(4-(5-Methoxy-2-((3-Sulfamoylphenyl)Amino)Pyrimidin-4-Yl)Piperazin-1-Yl)Benzyl)-4-(3-(Methylamino)-3-Oxopropyl)Benzamide)
Structural Differences :
- Core : Pyrimidine ring instead of indole.
- Substituents: Includes a sulfamoylphenyl group and methylamino-oxopropyl chain.
Functional Implications :
6-(4-Methylpiperazin-1-Yl)-1H-Indole (A434378)
Structural Differences :
- Simplified Scaffold : Lacks the carboxamide and 3-oxopropyl chain.
- Piperazine Substituent : Methyl group instead of 4-methoxyphenyl.
Physicochemical Properties :
- Molecular Weight : 215.30 g/mol (C₁₃H₁₇N₃)
- LogP : Estimated lower than the target compound due to reduced complexity.
Comparative Data Table
Research Findings and Implications
- Lipophilicity vs. Solubility : The target compound’s LogP (~3.5) positions it between CDD-1431 (more hydrophilic) and Compound 112254 (more lipophilic), balancing membrane permeability and solubility .
- Receptor Specificity : The indole carboxamide and methoxyphenylpiperazine may favor serotonin 5-HT₁A/₂A receptor binding, whereas tert-butyl or pyrimidine cores (e.g., Compound 112254, CDD-1431) shift activity toward kinase or dopamine receptors .
- Synthetic Challenges : The target compound’s synthesis likely requires Buchwald–Hartwig coupling for piperazine functionalization, similar to CDD-1431 , but with indole-specific intermediates.
Biological Activity
6-Methoxy-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1H-indole-2-carboxamide, a synthetic compound with the molecular formula C₁₈H₃₁N₃O₃, has garnered attention in pharmacological research due to its potential biological activities. This compound features an indole core, a carboxamide group, and a piperazine ring, which contribute to its interaction with various biological targets, particularly neurotransmitter receptors.
- Molecular Formula : C₁₈H₃₁N₃O₃
- Molecular Weight : 335.46 g/mol
- Structural Features :
- Indole core
- Carboxamide functional group
- Piperazine ring substituted with methoxyphenyl group
Research indicates that this compound interacts significantly with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D2) receptors. This interaction suggests the compound's potential utility in modulating mood and cognitive functions, which could have implications for treating neurological disorders such as depression and anxiety .
Neurotransmitter Interaction
The compound has been shown to act as both an agonist and antagonist at various receptor sites:
- Serotonin Receptors : Modulates serotonin release and uptake, potentially influencing mood regulation.
- Dopamine Receptors : Affects dopaminergic signaling pathways, which are crucial in mood disorders and schizophrenia.
Anticancer Potential
Preliminary studies suggest that compounds structurally similar to this compound exhibit anticancer properties. For instance, derivatives with similar indole structures have shown inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Study 1: Neuropharmacological Effects
In a study examining the neuropharmacological effects of the compound, it was found that administration led to significant changes in behavior indicative of anxiolytic and antidepressant-like effects in rodent models. The study highlighted alterations in serotonin levels following treatment, supporting the hypothesis of its role as a serotonin receptor modulator.
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of related indole derivatives demonstrated that these compounds could inhibit the proliferation of cancer cells through mechanisms involving cell cycle arrest and apoptosis induction. The findings suggest that this compound may share similar pathways due to structural similarities .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Indole core, methoxy groups | Potential neuromodulatory effects |
| 5-Methoxy-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxobutyl}-1H-indole | Shorter carbon chain | Different metabolic pathways |
| N-{3-[4-(4-bromophenyl)piperazin-1-yl]-3-hydroxypropyl}-1H-indole | Brominated substituent | Altered receptor binding affinity |
This table illustrates how structural variations among compounds can lead to differing biological activities, emphasizing the unique potential of this compound.
Q & A
Q. Q. How does the compound’s stability under physiological conditions impact in vivo studies?
Q. What methods elucidate its mechanism of action in complex biological systems?
- Methodology : Use phosphoproteomics or transcriptomics (RNA-seq) to identify downstream signaling pathways. Cross-reference with databases like KEGG to map affected pathways (e.g., MAPK/ERK) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
